Apigeninidin
CAS No.: 1151-98-0
VCID: VC0191520
Molecular Formula: C15H11ClO4
Molecular Weight: 290.70 g/mol
* For research use only. Not for human or veterinary use.
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Description | Apigeninidin, also known as apigenidin or Gesneridin, is a chemical compound that belongs to the 3-deoxyanthocyanidins . It can be found in the Patagonian plant Ephedra frustillata and in soybeans . Apigeninidin is one of the primary pigments present in sorghum, with extremely high levels (49 mg/g) found in sorghum leaf sheath . Like all anthocyanidins, it exists in various tautomeric forms depending on pH and hydration, with several featuring a distinctive pyrylium core . Apigeninidin is a member of the 7-hydroxyflavonoids, which are flavonoids bearing a hydroxyl group at the C-7 position of the flavonoid skeleton . It is practically insoluble in water and a very weakly acidic compound based on its pKa . The IUPAC name for Apigeninidin is 5,7-dihydroxy-2-(4-hydroxyphenyl)-1λ⁴-chromen-1-ylium chloride, and its molecular formula is C15H11ClO4 . Apigeninidin can serve as a potential biomarker for the consumption of sorghum . Researchers have identified apigeninidin in sorghum extracts and have assessed its cytotoxic potential against selected cancer cell lines . A related compound is Apigenin, or 4′,5,7-trihydroxyflavone, a natural product belonging to the flavone class that is the aglycone of several naturally occurring glycosides . Apigenin is found in many fruits and vegetables, with parsley, celery, celeriac, and chamomile tea being the most common sources . Apigenin competitively binds to the benzodiazepine site on GABA~A~ receptors and can increase the activity of endogenous antioxidant enzymes . |
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CAS No. | 1151-98-0 |
Product Name | Apigeninidin |
Molecular Formula | C15H11ClO4 |
Molecular Weight | 290.70 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride |
Standard InChI | InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H |
Standard InChIKey | GYQDOAKHUGURPD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] |
Synonyms | 5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium chloride apigeninidin |
PubChem Compound | 159360 |
Last Modified | Aug 15 2023 |
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